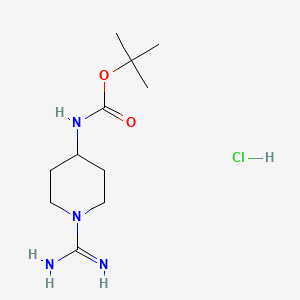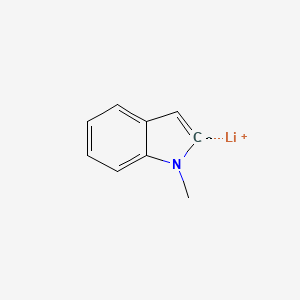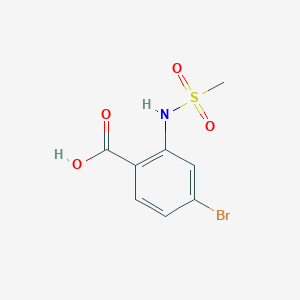
4-Bromo-2-(n-methylsulphonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(n-methylsulphonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the fourth position and a methylsulphonylamino group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(n-methylsulphonylamino)benzoic acid typically involves the bromination of 2-(n-methylsulphonylamino)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(n-methylsulphonylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulphonylamino group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amines and alcohols.
Applications De Recherche Scientifique
4-Bromo-2-(n-methylsulphonylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(n-methylsulphonylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the methylsulphonylamino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the methylsulphonylamino group.
2-Methyl-4-bromobenzoic acid: Another similar compound with a different substitution pattern.
4-Bromo-2-(methylsulfonyl)benzoic acid: Similar but with a sulfonyl group instead of a sulphonylamino group.
Uniqueness
4-Bromo-2-(n-methylsulphonylamino)benzoic acid is unique due to the presence of both the bromine atom and the methylsulphonylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8BrNO4S |
|---|---|
Poids moléculaire |
294.12 g/mol |
Nom IUPAC |
4-bromo-2-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
Clé InChI |
ZKLJKIDRLLWIIH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=CC(=C1)Br)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
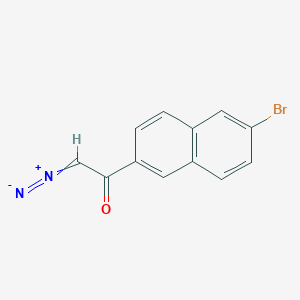
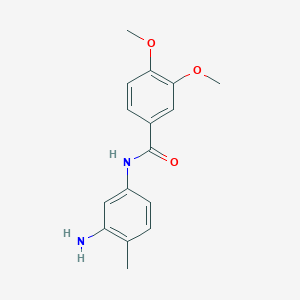
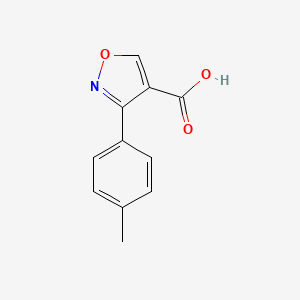
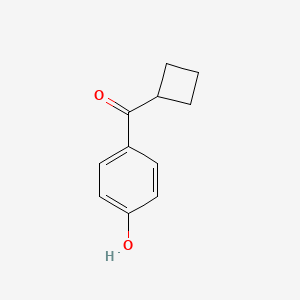
![6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8640374.png)
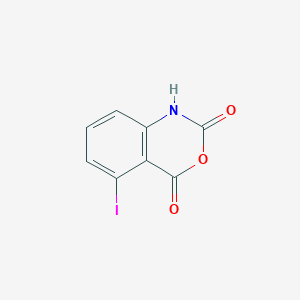
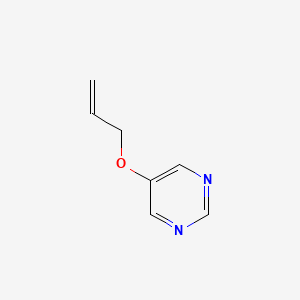
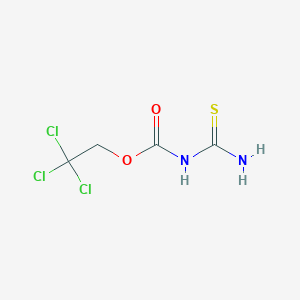
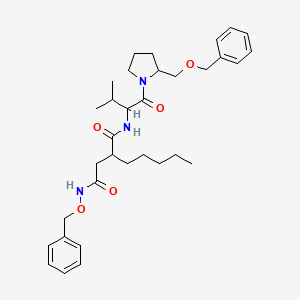
![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)
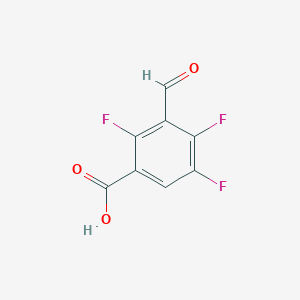
![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)
